molecular formula C9H8FNO4 B176995 Methyl 2-(4-fluoro-2-nitrophenyl)acetate CAS No. 147124-38-7

Methyl 2-(4-fluoro-2-nitrophenyl)acetate

Cat. No.: B176995
CAS No.: 147124-38-7
M. Wt: 213.16 g/mol
InChI Key: JIXJGYUIDQQFSI-UHFFFAOYSA-N
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Description

“Methyl 2-(4-fluoro-2-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8FNO4 . It appears as a pale-yellow to yellow-brown liquid .


Synthesis Analysis

The synthesis of “this compound” involves combining dimethyl (4-fluoro-2-nitrophenyl)malonate with lithium chloride and water in dimethyl sulfoxide and heating at 100°C .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C9H8FNO4. It has an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are characterized by the combination of dimethyl (4-fluoro-2-nitrophenyl)malonate with lithium chloride and water in dimethyl sulfoxide .


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 213.17 .

Scientific Research Applications

Chromogenic Substrate for Esterases

Methyl 2-(4-fluoro-2-nitrophenyl)acetate has been utilized in the development of stable chromogenic substrates for esterases. The molecule is designed to overcome the stability issues faced by p-nitrophenyl acetate, commonly used in assays for detecting catalytic activity in esterases. The unique trimethyl lock structure in this compound stabilizes the substrate, making it more reliable for various assays (Levine et al., 2008).

Electrochemical Fluorination and Radiofluorination

The compound has been a subject of studies focusing on electrochemical fluorination, a process integral for modifying its chemical properties for different applications. This research provides insights into the optimization of fluorination processes, crucial for enhancing the molecule's utility in various scientific domains (Balandeh et al., 2017).

Building Blocks for Bioactive Compounds

Synthesis of methyl N-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate and related compounds has been described, where this compound serves as a versatile building block. These synthesized compounds are considered valuable for crafting bioactive compounds of pharmaceutical interest (Trstenjak et al., 2013).

Photoreaction Studies

Studies on the photoreactions of compounds like flutamide, which contain a similar nitrophenyl moiety, have been conducted. Such research sheds light on the behavior of these compounds under various conditions, contributing to a better understanding of their stability and reactivity under different environments (Watanabe et al., 2015).

Protective Group in Organic Synthesis

The (2-nitrophenyl)acetyl group, closely related to this compound, has been reported as a protective group for hydroxyl functions in organic synthesis. This illustrates the utility of the compound's structural moieties in synthetic chemistry applications (Daragics & Fügedi, 2010).

Safety and Hazards

“Methyl 2-(4-fluoro-2-nitrophenyl)acetate” is considered hazardous. It has the hazard statements H302, H315, H320, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a complex organic compound with the molecular formula C9H8FNO4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of this compound is currently not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the compound contains a nitro group, which can undergo various reactions, and a fluorine atom, which can form a non-traditional intramolecular CH∙∙∙F bond .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature .

Properties

IUPAC Name

methyl 2-(4-fluoro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXJGYUIDQQFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286273
Record name Methyl 4-fluoro-2-nitrobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147124-38-7
Record name Methyl 4-fluoro-2-nitrobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147124-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-2-nitrobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601286273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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